![molecular formula C29H30O4 B14959111 6-hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B14959111.png)
6-hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
Chemical Identity:
6-Hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative with the molecular formula C₂₉H₃₀O₄ (molecular weight: 442.555 g/mol) . Its IUPAC name reflects its substitution pattern: a hexyl chain at position 6 of the coumarin core, a 4-methoxybenzyloxy group at position 7, and a phenyl group at position 2. The compound is registered under multiple identifiers, including CAS numbers (e.g., AGN-PC-0KAQ2V) and ChemSpider ID 1499843 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 4-phenyl-2H-chromen-2-one with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxybenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Structural Features :
- Core structure : 2H-chromen-2-one (coumarin backbone).
- Substituents: Position 6: Hexyl chain (C₆H₁₃), enhancing lipophilicity. Position 4: Phenyl group (C₆H₅), stabilizing the planar structure via conjugation.
Structural Analogues and Substitution Effects
The following coumarin derivatives share structural similarities but differ in substituents, leading to variations in physicochemical properties and bioactivity:
Physicochemical Properties
Lipophilicity :
- The hexyl chain in the target compound significantly increases logP (predicted ~6.2) compared to the ethyl analogue (logP ~4.5) . This enhances membrane permeability but may reduce aqueous solubility.
- The chloro-substituted derivative exhibits higher polarity due to the electronegative Cl atom, lowering logP (~3.8) .
Thermal Stability :
Crystallographic and Computational Analysis
Structural Refinement :
- Programs like SHELXL and Mercury CSD are critical for analyzing crystallographic data of coumarin derivatives. For example, the target compound’s hexyl chain likely induces disorder in crystal lattices, complicating refinement .
- In contrast, the ethyl analogue (CID 1780926) forms more ordered crystals due to its shorter chain .
Intermolecular Interactions :
- The 4-phenyl group facilitates π-stacking in the solid state, as observed in similar compounds .
Properties
Molecular Formula |
C29H30O4 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
6-hexyl-7-[(4-methoxyphenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C29H30O4/c1-3-4-5-7-12-23-17-26-25(22-10-8-6-9-11-22)18-29(30)33-28(26)19-27(23)32-20-21-13-15-24(31-2)16-14-21/h6,8-11,13-19H,3-5,7,12,20H2,1-2H3 |
InChI Key |
IXRBJCWCLGPXRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)OC)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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